molecular formula C17H20N4O2 B6723894 N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide

N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide

Cat. No.: B6723894
M. Wt: 312.37 g/mol
InChI Key: PGFAMVMTVPORBP-UHFFFAOYSA-N
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Description

N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(12-23-15-6-8-18-9-7-15)21-14-10-19-17(20-11-14)13-4-2-1-3-5-13/h1-5,10-11,15,18H,6-9,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFAMVMTVPORBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)NC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide typically involves the reaction of 2-phenylpyrimidine with piperidin-4-yloxyacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable base such as sodium methoxide in butanol .

Chemical Reactions Analysis

N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . The compound may also modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide can be compared with other pyrimidine derivatives such as:

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